2-benzoyl-4-methoxyphenol
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Description
2-benzoyl-4-methoxyphenol is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzophenone, 2’-hydroxy-5’-methoxy- is a type of benzophenone molecule that has been shown to have various biological activities It has been suggested that it may interact with key genes and tumor pathways .
Mode of Action
It has been suggested that it may inhibit the activity of xanthine oxidase (xod), a key enzyme involved in the production of uric acid . This inhibition could potentially lead to a decrease in uric acid levels, thereby exerting an anti-hyperuricemic effect .
Biochemical Pathways
It has been suggested that it may affect tumor pathways . More research is needed to fully understand the biochemical pathways affected by this compound.
Pharmacokinetics
It has been suggested that it may have good bioavailability due to its ability to suppress serum uric acid levels in hyperuricemic mice .
Result of Action
Benzophenone, 2’-hydroxy-5’-methoxy- has been shown to have an anti-hyperuricemic effect, potentially due to its inhibition of XOD . This could lead to a decrease in uric acid levels, which could be beneficial in the treatment of conditions such as gout .
Action Environment
The action of Benzophenone, 2’-hydroxy-5’-methoxy- may be influenced by various environmental factors. For example, it is commonly used as a broad-band UV-filter in sunscreen cosmetic products, suggesting that it may be particularly effective in environments with high UV exposure .
Biochemical Analysis
Biochemical Properties
Benzophenone, 2’-hydroxy-5’-methoxy- has been found to have an anti-hyperuricemic effect, which is attributed to its inhibition of xanthine oxidase (XOD) and its interaction with organic anion transporter 1 (OAT1) . This suggests that Benzophenone, 2’-hydroxy-5’-methoxy- plays a role in biochemical reactions involving these enzymes and transporters.
Cellular Effects
For instance, it has been found to have an anti-inflammatory action via spleen and thymus changes .
Molecular Mechanism
The molecular mechanism of Benzophenone, 2’-hydroxy-5’-methoxy- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits XOD and up-regulates OAT1 .
Temporal Effects in Laboratory Settings
It is known to have a remarkable anti-hyperuricemic effect .
Metabolic Pathways
Benzophenone, 2’-hydroxy-5’-methoxy- is involved in metabolic pathways related to hyperuricemia, interacting with enzymes such as XOD and transporters like OAT1 .
Properties
IUPAC Name |
(2-hydroxy-5-methoxyphenyl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFCEURUCJPMOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163787 |
Source
|
Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14770-96-8 |
Source
|
Record name | 2-Hydroxy-5-methoxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14770-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014770968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzophenone, 2'-hydroxy-5'-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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